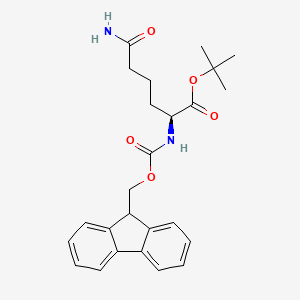
Fmoc-HomoGln-otBu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-HomoGln-otBu, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tert-butoxy)-6-oxohexanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (otBu) ester group, which protect the amino and carboxyl groups, respectively, during peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoGln-otBu typically involves the protection of the amino group of glutamine with the Fmoc group and the carboxyl group with the tert-butyl ester group. The process begins with the reaction of glutamine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glutamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and ability to produce large quantities of peptides .
化学反应分析
Types of Reactions
Fmoc-HomoGln-otBu undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl ester removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
科学研究应用
Chemistry
Fmoc-HomoGln-otBu is widely used in the synthesis of peptides and proteins. It serves as a protected amino acid derivative that can be incorporated into peptide chains using SPPS .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine
Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs for various diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
作用机制
The mechanism of action of Fmoc-HomoGln-otBu involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group, preventing unwanted side reactions, while the tert-butyl ester group protects the carboxyl group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds . The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function .
相似化合物的比较
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar to Fmoc-HomoGln-otBu but with a different side chain structure.
Fmoc-Asp(OtBu)-OH: Another similar compound with a different side chain structure.
Uniqueness
This compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and proteins .
属性
CAS 编号 |
2044704-48-3 |
|---|---|
分子式 |
C25H30N2O5 |
分子量 |
438.5 g/mol |
IUPAC 名称 |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoate |
InChI |
InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(13-8-14-22(26)28)27-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H2,26,28)(H,27,30)/t21-/m0/s1 |
InChI 键 |
XFODHJPFXCFTHQ-NRFANRHFSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


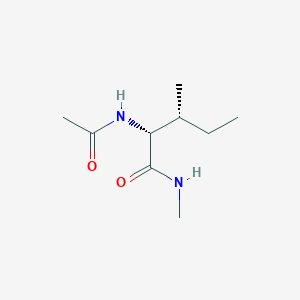
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
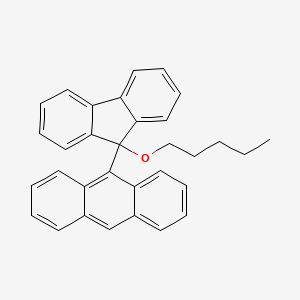
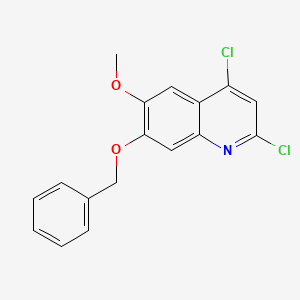
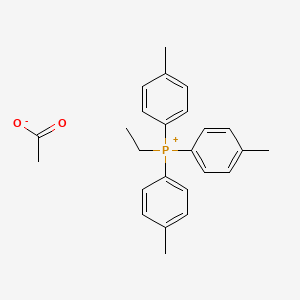

![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
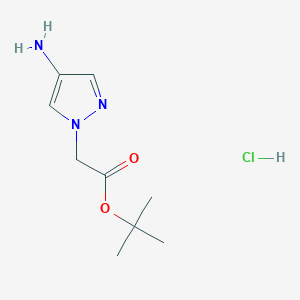

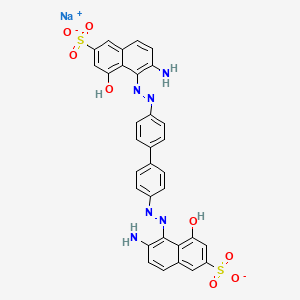

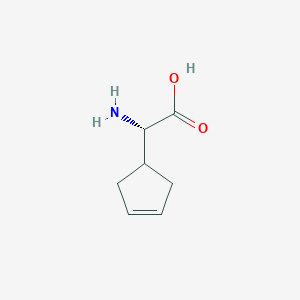
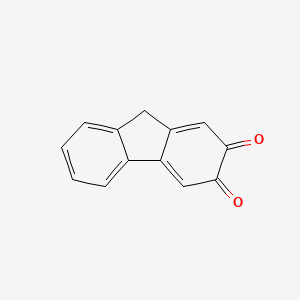
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
